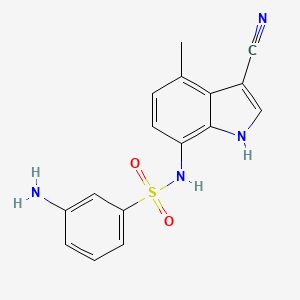

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide

Beschreibung

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-cyano-4-methylindole core linked to a benzene sulfonamide group via an aminomethyl substituent. Its molecular formula is C₁₇H₁₆N₄O₂S (molecular weight: 340.41 g/mol), and it is registered under CAS number 2098346-67-7 . The compound is synthesized through multi-step reactions involving azide intermediates and subsequent reduction (e.g., using triphenylphosphine) to yield the aminomethyl substituent, achieving a 79% yield under optimized conditions .

Eigenschaften

Molekularformel |

C16H14N4O2S |

|---|---|

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide |

InChI |

InChI=1S/C16H14N4O2S/c1-10-5-6-14(16-15(10)11(8-17)9-19-16)20-23(21,22)13-4-2-3-12(18)7-13/h2-7,9,19-20H,18H2,1H3 |

InChI-Schlüssel |

WHYVLGDAUFGAHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Indole Derivative

- The indole ring bearing the 3-cyano and 4-methyl substituents is synthesized through cyclization reactions. For instance, condensation of substituted aniline derivatives with appropriate cyano-containing reagents followed by cyclization under acidic or basic conditions leads to the indole core.

- The methyl group at the 4-position and the cyano group at the 3-position are introduced either by using substituted starting materials or by selective functional group transformations after indole formation.

Preparation of the Benzene-1-sulfonamide Intermediate

- The sulfonamide group is typically introduced by reacting primary aromatic amines with benzene sulfonyl chloride derivatives.

- A common method involves mixing the amine with sulfonyl chloride in the presence of a base such as sodium carbonate or pyridine, often in organic solvents like dichloromethane or polyethylene glycol (PEG-400) to facilitate the reaction.

- The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is isolated by filtration or extraction.

Coupling of Indole and Sulfonamide Moieties

- The N-substitution on the indole nitrogen with the sulfonamide-bearing benzene ring is achieved through nucleophilic substitution or amide bond formation reactions.

- This step may involve activating the sulfonamide or the indole nitrogen to facilitate bond formation, often under mild acidic or basic conditions.

- Purification is typically done by recrystallization from ethanol or other suitable solvents.

Representative Synthetic Route (Scheme Overview)

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclization to form indole | Substituted aniline + cyano precursor, acidic medium | 3-cyano-4-methyl-1H-indole derivative |

| 2 | Sulfonamide formation | Aromatic amine + benzene sulfonyl chloride, base | 3-amino-benzene-1-sulfonamide intermediate |

| 3 | N-Substitution/Coupling | Indole derivative + sulfonamide intermediate | This compound |

Reaction Conditions and Optimization

- Solvent choice : PEG-400 has been reported as an efficient solvent for sulfonamide synthesis due to ease of product separation and solvent recyclability, offering economic and environmental benefits.

- Base selection : Organic bases like pyridine provide higher yields (~97%) compared to inorganic bases such as sodium hydroxide, which may give lower yields (~44%).

- Temperature : Most sulfonamide formation reactions proceed well at room temperature, but mild heating may be employed to improve reaction rates.

- Purification : Recrystallization from ethanol or ethanol/dimethylformamide mixtures is common to obtain pure products.

Alternative Synthetic Approaches

- Sulfonyl hydrazide intermediates : Sulfonyl hydrazides can be reacted with amines to produce sulfonamides, offering an alternative to direct sulfonyl chloride coupling.

- Use of novel reagents : 1-Phenylsulfonylbenzotriazole has been synthesized as a reagent for converting amines to sulfonamides and phenols to sulfonates, potentially applicable to this compound's synthesis.

- Microwave-assisted synthesis : Microwave irradiation has been explored for sulfonamide synthesis, though sometimes resulting in lower yields compared to conventional methods.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Indole formation method | Cyclization of substituted anilines | Acidic or basic media, precursor-dependent |

| Sulfonamide formation | Aromatic amine + benzene sulfonyl chloride | Base: pyridine preferred; solvent: PEG-400 or DCM |

| Reaction temperature | Room temperature to mild heating (25-60 °C) | Mild conditions favor better yield |

| Reaction time | 1 to 12 hours | Varies by step and reagent |

| Purification | Recrystallization from ethanol or EtOH/DMF | Ensures high purity for biological testing |

| Yield | 44% to 97% (depending on base and conditions) | Organic bases yield better results |

Research Findings and Perspectives

- The unique combination of the indole moiety with cyano and methyl substituents and the benzene sulfonamide group confers significant biological activity, particularly anti-tumor and anti-angiogenic effects.

- The synthetic methods allow for structural modifications to optimize pharmacological properties.

- Efficient synthetic protocols using recyclable solvents and mild bases enhance sustainability and scalability.

- Further optimization of reaction conditions and exploration of alternative coupling reagents may improve yields and reduce side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the benzene sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Sulfonamide-Indole Class

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide

- Molecular Formula : C₁₇H₁₂N₄O₂S (molecular weight: 336.37 g/mol) .

- Key Differences: Replaces the aminomethyl group with a second cyano substituent on the benzene ring.

N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide

- Molecular Formula : C₁₄H₁₂ClN₃O₄S₂ (molecular weight: 385.85 g/mol) .

- Key Differences : Contains a chlorine substituent on the indole ring and dual sulfonamide groups.

- Biological Relevance: Sulfonamides with halogen substituents often exhibit enhanced binding to biological targets (e.g., antiproliferative activity noted in related indazole sulfonamides) .

Functional Analogues in Medicinal Chemistry

VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide)

- Molecular Formula : C₁₅H₁₃ClN₄OS .

- Key Differences: Replaces the indole core with a thienopyridine scaffold and introduces a 4-chlorobenzyl group.

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Molecular Formula: Not explicitly stated (pyridine-thioacetamide hybrid) .

- Activity : Demonstrates insecticidal activity superior to acetamiprid, highlighting the role of pyridine derivatives in agrochemical applications.

Comparative Data Table

Structure-Activity Relationships (SAR)

- Indole Core: The 3-cyano-4-methylindole moiety may enhance binding to hydrophobic pockets in target proteins.

- Aminomethyl vs. Cyano: Aminomethyl improves solubility, whereas cyano groups increase metabolic stability .

- Halogen Effects : Chloro substituents (e.g., in ) enhance potency but may increase toxicity risks .

Biologische Aktivität

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide is a synthetic compound characterized by its unique chemical structure, which includes an indole moiety and a sulfonamide group. Its molecular formula is C16H14N4O2S, and it has a molecular weight of 326.4 g/mol. This compound has been the subject of various studies due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Anti-Tumor Properties

One of the most significant areas of research surrounding this compound is its anti-tumor activity. Studies indicate that this compound inhibits vascular endothelial growth factor (VEGF) receptors, which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and spread. By blocking these receptors, the compound may reduce tumor growth and metastasis, positioning it as a candidate for cancer therapy .

The mechanism by which this compound exerts its anti-tumor effects involves:

- Inhibition of VEGF receptors : This action limits the blood supply to tumors.

- Interaction with integrin alpha-2 : This further supports its role in anti-cancer strategies .

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| E7820 | N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide | Anti-tumor, antiangiogenic |

| E7070 | N-(3-chloro-IH-indol-7-yl)-4-sulfamoylbenzenesulfonamide | Anti-tumor activity |

| LY186641 | N-[[(4-chlorophenyl)-amino]carbonyl]-2,3-dihydro-1H-indene-5-sulfonamide | Potential anti-cancer properties |

| LY295501 | N-(2,4-dichlorophenyl)amino]carbonyl]-2,3-dihydrobenzofuran-5-sulfonamide | Anti-tumor activity |

Other Biological Activities

Beyond its anti-tumor properties, research has indicated that this compound may also exhibit:

- Antibacterial Activity : Some studies have explored its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

A recent study evaluated the cytotoxic effects of various benzene sulfonamide derivatives, including this compound. The results demonstrated that this compound showed less cytotoxicity in non-cancerous cells compared to traditional chemotherapeutic agents like cisplatin, indicating its potential for targeted cancer therapy with reduced side effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest that it may interact with various biological targets involved in tumor growth and angiogenesis. However, further research is necessary to elucidate its full pharmacokinetic profile and safety .

Toxicity Profile

The compound has been classified as harmful if swallowed and can cause skin irritation . This highlights the need for careful handling and further investigation into its safety profile before clinical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis involves multi-step functional group transformations. For example, bromomethyl intermediates can be converted to azidomethyl derivatives via NaN₃ substitution under microwave irradiation (120°C, 0.5 hr in DMF), followed by reduction using triphenylphosphine in THF/H₂O (60°C, 3 hr) to yield aminomethyl derivatives . Key steps include:

- Purification : Silica gel chromatography with ethyl acetate/heptane or MeOH/DCM gradients.

- Characterization : LC-MS (e.g., m/z = 341.2 [M+H⁺] for aminomethyl derivatives) and NMR spectroscopy to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- LC-MS : Used to verify molecular weight and intermediate conversions (e.g., m/z = 365.1 [M-H⁺] for azidomethyl derivatives) .

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms sulfonamide linkage .

- X-ray crystallography : For resolving ambiguous regiochemistry, as demonstrated in related sulfonamide-indole hybrids .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer :

- Kinase inhibition assays : Prioritize glycogen synthase kinase 3 (GSK-3) due to structural similarity to 4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide, which shows GSK-3 inhibition .

- Cell viability assays : Use antiproliferative activity as a benchmark, comparing results to structurally related compounds (e.g., IC₅₀ values for indole-sulfonamide hybrids in cancer cell lines) .

Advanced Research Questions

Q. How can target identification be systematically approached for this compound, given its structural complexity?

- Methodological Answer :

- Chemoproteomics : Use affinity-based probes (e.g., clickable azide derivatives) to pull down interacting proteins .

- Structural docking : Compare with known inhibitors like indisulam, which recruits RBM39 via E3 ligase DCAF15, to hypothesize binding modes .

- Pathway analysis : Leverage transcriptomic data from treated cells to identify dysregulated pathways (e.g., JAK/STAT, Wnt/β-catenin) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer :

- SAR Table : Compare analogs with substitutions at key positions:

- Solubility/Permeability : Adjust assay conditions (e.g., DMSO concentration, serum-free media) to mitigate false negatives .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at the indole 3-position to enhance electrophilic interactions .

- Linker optimization : Replace benzene sulfonamide with pyridine or triazole rings to modulate steric and electronic effects .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to induce target degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.